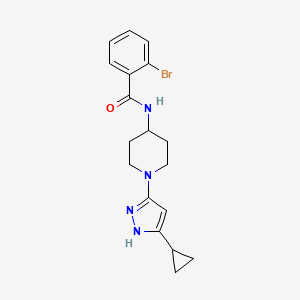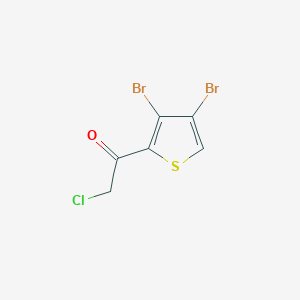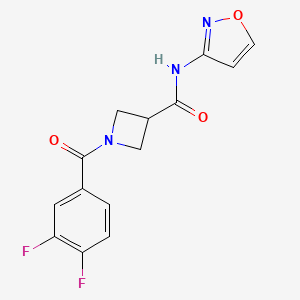![molecular formula C15H9F3N2O2 B2375467 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione CAS No. 16289-39-7](/img/structure/B2375467.png)
3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione is a chemical compound used in scientific research. It is a quinazoline derivative that has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione has been studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione is not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione has been shown to have biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, its mechanism of action is not well understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione. One potential direction is to further investigate its mechanism of action in order to better understand its potential therapeutic applications. Another direction is to study its potential use in combination with other therapeutic agents for enhanced anticancer or neurological effects. Additionally, its potential use as a diagnostic tool for cancer or neurological disorders could be explored.
Synthesemethoden
The synthesis method of 3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione involves the reaction of 3-(trifluoromethyl)aniline with phthalic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of pure product.
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)20-13(21)11-6-1-2-7-12(11)19-14(20)22/h1-8H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVBKJRYEYYAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)
![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)
![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)

![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)
![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)


![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)
![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)

![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)